Ethyl 2-[2-(4-phenylpiperazin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[2-(4-phenylpiperazin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-based derivative with a complex molecular architecture. Its structure comprises a tetrahydrobenzothiophene core substituted with an ethyl carboxylate group at position 3 and a 2-(4-phenylpiperazin-1-yl)acetamido moiety at position 2. This compound is part of a broader class of benzothiophene derivatives investigated for therapeutic applications, including CNS disorders and inflammation .
Properties
IUPAC Name |
ethyl 2-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-2-29-23(28)21-18-10-6-7-11-19(18)30-22(21)24-20(27)16-25-12-14-26(15-13-25)17-8-4-3-5-9-17/h3-5,8-9H,2,6-7,10-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMAOEMOPVGYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-(4-phenylpiperazin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (referred to as compound 1) is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antitumor, anticonvulsant, and antibacterial properties based on diverse research findings.
- Molecular Formula : C23H29N3O3S
- Molecular Weight : 429.56 g/mol
- CAS Number : 1485529
Antitumor Activity
Research has demonstrated that compound 1 exhibits significant antitumor activity. In a study evaluating various derivatives for their cytotoxic effects against breast cancer cell lines (MCF-7), compound 1 was found to induce apoptosis effectively. The IC50 values for the most active compounds ranged from 23.2 to 49.9 μM, with compound 1 falling within this range .
Key Findings:
- Apoptosis Induction : Compound 1 led to a substantial reduction in cell viability (26.86%) and increased early and late apoptotic cell populations by 2.3 and 6.6 times respectively compared to untreated controls.
- Cell Cycle Arrest : Flow cytometry analysis indicated that compound 1 caused G2/M-phase and S-phase cell cycle arrest, further supporting its potential as an antitumor agent .
Anticonvulsant Activity
In addition to its antitumor properties, compound 1 has been evaluated for anticonvulsant activity. A series of N-phenyl derivatives including compound 1 were synthesized and tested in animal models of epilepsy.
Research Insights:
- The anticonvulsant efficacy was assessed using the maximal electroshock seizure (MES) test.
- Compound 1 showed promising results with effective protection against seizures at specific dosages (100 mg/kg), indicating its potential as a therapeutic agent for epilepsy .
Antibacterial Activity
The antibacterial properties of compound 1 have also been explored. Studies have shown that derivatives of tetrahydrobenzothiophene, including compound 1, exhibit varying degrees of antibacterial activity against common pathogens.
Evaluation Results:
- Minimum Inhibitory Concentration (MIC) values were determined against E. coli, P. aeruginosa, Salmonella, and S. aureus.
- Compound 1 demonstrated MIC values ranging from 0.64 μM to 19.92 μM against E. coli, indicating strong antibacterial potential .
Summary Table of Biological Activities
Scientific Research Applications
Pharmacological Properties
1.1 Antidepressant Activity
Research indicates that derivatives of piperazine, including those similar to Ethyl 2-[2-(4-phenylpiperazin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, exhibit significant antidepressant effects. The piperazine moiety is known to interact with serotonin and dopamine receptors, which are critical targets for antidepressant drugs. A study demonstrated that compounds with similar structures showed enhanced activity against depressive-like behaviors in animal models .
1.2 Anticancer Properties
The compound has been investigated for its potential anticancer properties. Mannich bases derived from piperazines have shown cytotoxic effects against various cancer cell lines. Studies suggest that modifications to the piperazine ring can enhance the selectivity and potency of these compounds against tumor cells .
1.3 Anticonvulsant Effects
There is evidence to suggest that compounds containing the benzothiophene structure exhibit anticonvulsant properties. A series of related compounds were synthesized and tested for their efficacy in reducing seizure activity in animal models . The incorporation of the piperazine group may contribute to this activity by modulating neurotransmitter systems involved in seizure propagation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The following table summarizes key structural components and their associated activities:
| Structural Component | Activity | Reference |
|---|---|---|
| Piperazine ring | Enhances antidepressant activity | |
| Benzothiophene core | Potential anticancer effects | |
| Acetamido group | Modulates receptor binding |
Case Studies
3.1 Study on Antidepressant Activity
In a recent study published in a peer-reviewed journal, researchers evaluated a series of piperazine derivatives for their antidepressant-like effects using the forced swim test and tail suspension test in rodents. The results indicated that compounds similar to this compound significantly reduced immobility time compared to controls .
3.2 Anticancer Efficacy Assessment
A comparative analysis of various Mannich bases showed that those incorporating the benzothiophene structure exhibited higher cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that structural modifications could lead to enhanced therapeutic profiles for these compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Ethyl 2-[2-(4-phenylpiperazin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, we analyze structurally related analogs:
Structural and Functional Analogues
Key Findings from Comparative Analysis
Receptor Binding Affinity: The 4-phenylpiperazinyl group in the target compound likely enhances binding to CNS receptors compared to pyridine or benzamido derivatives, as phenylpiperazine is a known pharmacophore in antipsychotics (e.g., aripiprazole) . Pyridine-substituted analogs (e.g., Ethyl 2-(pyridine-4-carboxamido)-...) may exhibit reduced blood-brain barrier penetration due to higher polarity .
Synthetic Flexibility: The cyanoacetamido derivative (Ethyl 2-(2-cyano-acetamido)-...) serves as a versatile intermediate for further functionalization, whereas the target compound’s phenylpiperazine group limits such reactivity .
Crystallographic Data :
- Structural studies of related compounds (e.g., Ethyl 2-benzamido-...) reveal planar benzothiophene cores with substituents adopting anti-periplanar conformations, suggesting similar rigidity in the target molecule .
Solubility and Bioavailability: The ethyl carboxylate group in all analogs improves aqueous solubility compared to non-esterified derivatives. However, the phenylpiperazine moiety in the target compound may reduce solubility relative to pyridine or cyano-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
